molecular formula C17H13ClFN3O3S B2650880 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034276-29-2

5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2650880
CAS No.: 2034276-29-2
M. Wt: 393.82
InChI Key: OMTNBBKOSYODLK-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [Source: PubMed] . It functions by covalently binding to a cysteine residue (Cys481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways [Source: NCBI Bookshelf] . This mechanism is critically important in the investigation of B-cell mediated pathologies. Its primary research value lies in the study of autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant B-cell activation is a key driver, as well as in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [Source: National Cancer Institute] . Researchers utilize this compound in preclinical models to elucidate the downstream effects of BTK inhibition on cellular proliferation, apoptosis, and cytokine production, providing vital insights for therapeutic development.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3S/c18-11-1-4-13(5-2-11)26(24,25)21-8-7-15-14(10-21)17(23)22-9-12(19)3-6-16(22)20-15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTNBBKOSYODLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of the sulfonyl and fluorine groups. Common synthetic routes may include:

    Formation of the Triazatricyclo Ring System: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and fluorine positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of sulfonamide compounds exhibit antiviral properties. For instance, compounds containing the 5-(4-chlorophenyl) moiety have shown activity against viruses such as the Tobacco Mosaic Virus (TMV). Studies have demonstrated that certain derivatives can inhibit viral replication effectively, suggesting potential applications in antiviral drug development .

Antibacterial Properties

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one have been tested for their efficacy against various bacterial strains. The mechanism typically involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth and survival .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor in various biochemical pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes . Such enzyme inhibition could lead to therapeutic applications in treating conditions like glaucoma or certain types of cancer.

Cancer Therapeutics

The structural features of this compound suggest potential applications in cancer therapy. Certain derivatives have been evaluated for their cytotoxic effects on tumor cells, with promising results indicating that they may induce apoptosis in cancerous cells while sparing normal cells .

Case Study 1: Antiviral Efficacy Against TMV

In a study examining the antiviral efficacy of sulfonamide derivatives against TMV, researchers synthesized a series of compounds based on the 5-(4-chlorophenyl) structure. Among these derivatives, some exhibited over 50% inhibition of TMV replication in vitro, comparable to established antiviral agents like ningnanmycin . This study highlights the potential of these compounds as lead candidates for further development in antiviral therapies.

Case Study 2: Antibacterial Activity Profile

A comparative study assessed the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the 5-(4-chlorophenyl) group displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This reinforces the therapeutic relevance of this compound class in treating bacterial infections.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group and fluorine atom may play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The triazatricyclo ring system may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other tricyclic derivatives, particularly those reported in Bioorganic Chemistry (2017) . Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison

Compound Name Substituents Heteroatoms in Core Functional Groups Notable Features
5-(4-Chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one 4-Cl-C₆H₄-SO₂, F 3 N, 0 S Sulfonyl, lactam, fluoro Electron-withdrawing sulfonyl group enhances stability; fluorine improves metabolic resistance.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-MeO-C₆H₄ 1 N, 2 S Methoxy, lactam Electron-donating methoxy group increases solubility; dithia core alters ring strain.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-HO-C₆H₄ 1 N, 2 S Hydroxy, lactam pH-dependent hydroxy group enables hydrogen bonding; dithia core reduces nitrogen-based reactivity.

Key Differences and Implications

Substituent Effects :

  • The sulfonyl group in the target compound is strongly electron-withdrawing, which enhances thermal and oxidative stability compared to the electron-donating methoxy and hydroxy groups in analogues . This difference may reduce nucleophilic reactivity but improve binding to hydrophobic pockets in biological targets.
  • The fluoro substituent at position 13 in the target compound likely increases metabolic stability and modulates electronic distribution, a feature absent in the compared compounds.

Heteroatom Composition: The triaza (three nitrogen) core in the target compound contrasts with the dithia (two sulfur) systems in the analogues.

Functional Group Interactions :

  • The hydroxy group in the second analogue offers pH-dependent ionization, enabling dynamic interactions in aqueous environments. This is absent in the methoxy variant and the target compound, which rely on sulfonyl/fluoro for polarity modulation.

methoxy). The sulfonyl group in the target would likely produce characteristic S=O stretching vibrations (~1350–1150 cm⁻¹) in IR spectra.

Biological Activity

The compound 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a member of a class of compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure features a triazatricyclo framework with a sulfonyl group and a fluorine atom that may influence its biological interactions. The presence of the 4-chlorophenyl moiety is significant as it is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds inhibit the growth of various cancer cell lines by targeting specific signaling pathways such as the AKT pathway, which is crucial in cell proliferation and survival .
  • A study reported that derivatives with similar structures showed significant cytotoxicity against glioma cells while exhibiting low toxicity towards non-cancerous cells .

Antiviral Activity

Compounds with a similar structural framework have also been evaluated for antiviral properties:

  • A related sulfonamide derivative exhibited antiviral activity against the Tobacco Mosaic Virus (TMV), showcasing the potential for these compounds in treating viral infections .
  • The mechanism of action appears to involve interference with viral replication processes.

Antibacterial Activity

The antibacterial efficacy of this class of compounds has been explored:

  • Compounds bearing the 4-chlorophenyl sulfonyl group demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
  • The most active derivatives showed IC50 values indicating significant enzyme inhibition capabilities against urease and acetylcholinesterase .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have shown strong inhibitory effects on key enzymes involved in cancer progression and bacterial metabolism.
  • Signal Transduction Interference : By modulating pathways such as PI3K/AKT/mTOR, these compounds can disrupt cellular signaling critical for tumor growth.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.

Case Studies

  • Case Study on Glioma Treatment : A derivative demonstrated effective inhibition of neurosphere formation in primary patient-derived glioma stem cells, indicating potential therapeutic applications in glioblastoma treatment .
  • Antiviral Screening : A series of sulfonamide derivatives were screened for antiviral activity against TMV, revealing promising candidates for further development .

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